N-[3-(3-bromophenoxy)propyl]butan-2-amine;oxalic acid
Overview
Description
N-[3-(3-bromophenoxy)propyl]butan-2-amine;oxalic acid is a useful research compound. Its molecular formula is C15H22BrNO5 and its molecular weight is 376.24 g/mol. The purity is usually 95%.
The exact mass of the compound N-[3-(3-bromophenoxy)propyl]-2-butanamine oxalate is 375.06814 g/mol and the complexity rating of the compound is 249. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Brominated Disinfection Byproducts
One study investigated the degradation products of Benzophenone-3 (oxybenzone) in chlorinated seawater swimming pools. Oxybenzone, a UV filter in sunscreens, reacts with bromine in seawater pools, leading to brominated disinfection byproducts, which are more toxic than their chlorinated counterparts. This research highlights the environmental impact and potential health risks of brominated organic compounds in aquatic environments (Manasfi et al., 2015).
Nonlinear Optical Properties of Brominated Compounds
Another study focused on the synthesis and third-order nonlinear optical properties of [Mo3(μ3-S)(μ2-S2)3]4+ clusters with brominated ligands. The research demonstrated the potential of brominated compounds in developing materials with significant nonlinear optical properties, relevant for optical limiting applications (Garriga et al., 2003).
Electrophilic Aromatic Substitution and Oxidation by Bromine
A study on the reaction of bromine and chlorine with phenolic compounds revealed insights into electrophilic aromatic substitution and oxidation processes. This work is crucial for understanding the chemical behavior of brominated phenols and their environmental fate (Criquet et al., 2015).
Bromophenol Derivatives from Marine Algae
Research on natural bromophenol derivatives isolated from the red alga Rhodomela confervoides identified compounds with structural similarities that could be analogs or have related activities to "N-[3-(3-bromophenoxy)propyl]-2-butanamine oxalate." These compounds' bioactivity and potential applications in medicine or environmental sciences were explored (Zhao et al., 2004).
Properties
IUPAC Name |
N-[3-(3-bromophenoxy)propyl]butan-2-amine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO.C2H2O4/c1-3-11(2)15-8-5-9-16-13-7-4-6-12(14)10-13;3-1(4)2(5)6/h4,6-7,10-11,15H,3,5,8-9H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBAXCLULKQRAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCCOC1=CC(=CC=C1)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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